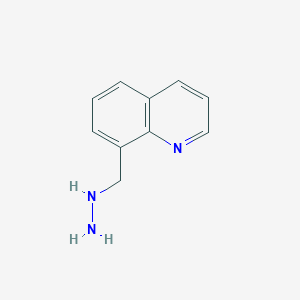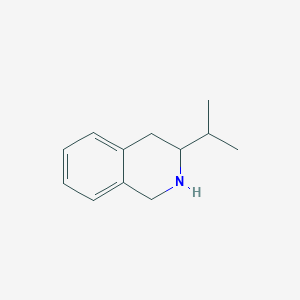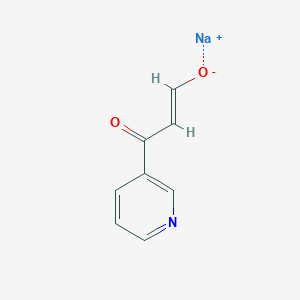
8-(Hydrazinylmethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Hydrazinylmethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydrazinylmethyl group at the 8th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydrazinylmethyl)quinoline typically involves the introduction of a hydrazinylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 8-chloromethylquinoline
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 8-(Hydrazinylmethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Analytical Chemistry: Employed in the detection and quantification of metal ions due to its chelating properties.
Biology:
Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, which can be useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine:
Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Neuroprotection: Investigated for its neuroprotective effects in models of neurodegenerative diseases.
Industry:
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of 8-(Hydrazinylmethyl)quinoline involves its interaction with various molecular targets and pathways:
Metal Chelation: The compound can chelate metal ions, disrupting metal-dependent biological processes.
Enzyme Inhibition: Inhibits enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
DNA Intercalation: Intercalates into DNA, causing structural changes that can lead to cell death, particularly in cancer cells.
類似化合物との比較
8-(Hydrazinylmethyl)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:
8-Hydroxyquinoline: Known for its strong metal chelating properties and used in various applications, including as an antiseptic and in OLEDs.
8-Nitroquinoline: Exhibits potent antimicrobial activity and is used in the synthesis of other bioactive compounds.
8-Aminoquinoline: Used as a precursor for the synthesis of antimalarial drugs such as primaquine.
Uniqueness: this compound stands out due to its hydrazinylmethyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
64821-23-4 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
quinolin-8-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6,13H,7,11H2 |
InChIキー |
VYZOYRUFEYMNPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CNN)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)
